molecular formula C21H15N3O7S B2582925 Ethyl 2-[6-nitro-2-(2-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate CAS No. 865247-26-3

Ethyl 2-[6-nitro-2-(2-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate

Cat. No. B2582925
CAS RN: 865247-26-3
M. Wt: 453.43
InChI Key: JXFOXOFHIYZBPG-DQRAZIAOSA-N
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Description

Ethyl 2-[6-nitro-2-(2-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as ethyl 2-(6-nitrobenzo[d]thiazol-2-yl)-2-oxoacetate and has been shown to exhibit various biochemical and physiological effects.

Scientific Research Applications

Novel Synthesis Methods

Researchers have developed efficient one-pot synthesis methods for compounds with similar structures. For instance, ethyl [2-(2H-chromene-3yl)-4-oxo-1,3-thiazolidin-3yl]acetates were synthesized via a reaction involving 2H-3-chromenecarbaldehydes, glycine ethyl ester hydrochloride, and mercaptoacetic acid, showcasing an innovative approach to compound synthesis in organic chemistry (Reddy & Krupadanam, 2010).

Catalysis and Reaction Mechanisms

A study explored the catalytic effects of Ni(NO3)2.6H2O in the synthesis of novel ethyl 2-((1H-benzo[d]imidazol-2-ylamino)(Aryl)methylthio) acetates, demonstrating the catalyst's role in enhancing reaction efficiency and yields (Mobinikhaledi, Foroughifar, & Kalhor, 2009).

Molecular Structure and Crystallography

The crystal structure and molecular interactions of similar compounds have been analyzed, providing insights into their physical and chemical properties. For example, the study on benzyl 2,6-dihydroxy-3-nitrobenzoate detailed its crystal structure, highlighting the importance of intra- and intermolecular hydrogen bonds in stabilizing the crystal structure (Sonar, Venkatraj, Parkin, & Crooks, 2007).

Sensor Applications

Research into the development of chemosensors has led to the creation of compounds capable of detecting specific ions. A study on a benzothiazole-based receptor showcased its utility in selectively sensing Cu2+ and Hg2+ ions in semi-aqueous media, underscoring the potential of similar compounds in environmental monitoring and analytical chemistry (Wagh, Kuwar, Sahoo, Gallucci, & Dalal, 2015).

Antimicrobial and Antitumor Activities

The antimicrobial and antitumor properties of thiazole derivatives have been extensively studied. A particular focus has been on synthesizing new derivatives with enhanced biological activities. For instance, derivatives synthesized from ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate showed significant antitumor activities against various cancer cell lines, highlighting the therapeutic potential of these compounds (Mohareb & Gamaan, 2018).

properties

IUPAC Name

ethyl 2-[6-nitro-2-(2-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O7S/c1-2-30-18(25)11-23-15-8-7-13(24(28)29)10-17(15)32-21(23)22-19(26)14-9-12-5-3-4-6-16(12)31-20(14)27/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXFOXOFHIYZBPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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